Cas no 2228345-65-9 (tert-butyl N-3-(azidomethyl)-4-hydroxyphenylcarbamate)
tert-butyl N-3-(azidomethyl)-4-hydroxyphenylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-3-(azidomethyl)-4-hydroxyphenylcarbamate
- tert-butyl N-[3-(azidomethyl)-4-hydroxyphenyl]carbamate
- EN300-1872527
- 2228345-65-9
-
- Inchi: 1S/C12H16N4O3/c1-12(2,3)19-11(18)15-9-4-5-10(17)8(6-9)7-14-16-13/h4-6,17H,7H2,1-3H3,(H,15,18)
- InChI Key: RXTHHQNDEZCRRY-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=C(CN=[N+]=[N-])C=1)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 264.12224039g/mol
- Monoisotopic Mass: 264.12224039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 72.9Ų
tert-butyl N-3-(azidomethyl)-4-hydroxyphenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1872527-1g |
tert-butyl N-[3-(azidomethyl)-4-hydroxyphenyl]carbamate |
2228345-65-9 | 1g |
$1214.0 | 2023-09-18 | ||
| Enamine | EN300-1872527-5g |
tert-butyl N-[3-(azidomethyl)-4-hydroxyphenyl]carbamate |
2228345-65-9 | 5g |
$3520.0 | 2023-09-18 | ||
| Enamine | EN300-1872527-10g |
tert-butyl N-[3-(azidomethyl)-4-hydroxyphenyl]carbamate |
2228345-65-9 | 10g |
$5221.0 | 2023-09-18 | ||
| Enamine | EN300-1872527-0.05g |
tert-butyl N-[3-(azidomethyl)-4-hydroxyphenyl]carbamate |
2228345-65-9 | 0.05g |
$1020.0 | 2023-09-18 | ||
| Enamine | EN300-1872527-0.1g |
tert-butyl N-[3-(azidomethyl)-4-hydroxyphenyl]carbamate |
2228345-65-9 | 0.1g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1872527-0.25g |
tert-butyl N-[3-(azidomethyl)-4-hydroxyphenyl]carbamate |
2228345-65-9 | 0.25g |
$1117.0 | 2023-09-18 | ||
| Enamine | EN300-1872527-0.5g |
tert-butyl N-[3-(azidomethyl)-4-hydroxyphenyl]carbamate |
2228345-65-9 | 0.5g |
$1165.0 | 2023-09-18 | ||
| Enamine | EN300-1872527-1.0g |
tert-butyl N-[3-(azidomethyl)-4-hydroxyphenyl]carbamate |
2228345-65-9 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1872527-2.5g |
tert-butyl N-[3-(azidomethyl)-4-hydroxyphenyl]carbamate |
2228345-65-9 | 2.5g |
$2379.0 | 2023-09-18 | ||
| Enamine | EN300-1872527-5.0g |
tert-butyl N-[3-(azidomethyl)-4-hydroxyphenyl]carbamate |
2228345-65-9 | 5g |
$3520.0 | 2023-06-03 |
tert-butyl N-3-(azidomethyl)-4-hydroxyphenylcarbamate Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on tert-butyl N-3-(azidomethyl)-4-hydroxyphenylcarbamate
Introduction to Tert-butyl N-3-(azidomethyl)-4-hydroxyphenylcarbamate (CAS No. 2228345-65-9)
Tert-butyl N-3-(azidomethyl)-4-hydroxyphenylcarbamate, identified by its Chemical Abstracts Service number CAS No. 2228345-65-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a tert-butyl group and an N-3-(azidomethyl)-4-hydroxyphenylcarbamate moiety, exhibits unique structural and chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.
The tert-butyl group, a common protective group in organic synthesis, contributes to the stability of the molecule and facilitates selective reactions under controlled conditions. This characteristic is particularly useful in multi-step synthetic pathways where regioselectivity and functional group tolerance are critical. The presence of the N-3-(azidomethyl)-4-hydroxyphenylcarbamate moiety adds another layer of reactivity, making this compound a versatile building block for medicinal chemists.
In recent years, there has been a surge in research focused on developing new methodologies for constructing complex molecular architectures with therapeutic potential. The N-3-(azidomethyl)-4-hydroxyphenylcarbamate moiety, in particular, has been explored for its ability to participate in various cycloaddition reactions, including the well-known azide-alkyne cycloaddition (CuAAC). This reaction has been widely utilized in the synthesis of conjugates and polymers, and its application in drug development has shown promising results.
One of the most compelling aspects of Tert-butyl N-3-(azidomethyl)-4-hydroxyphenylcarbamate is its potential utility in the synthesis of bioactive molecules. The combination of the tert-butyl group and the azido-substituted phenyl ring provides multiple sites for functionalization, allowing for the creation of diverse pharmacophores. These pharmacophores can be further modified to target specific biological pathways, making this compound a valuable tool in drug discovery efforts.
The pharmaceutical industry has increasingly recognized the importance of intermediates that can be easily modified to produce lead compounds. Tert-butyl N-3-(azidomethyl)-4-hydroxyphenylcarbamate fits this criterion well, as it can serve as a precursor for a wide range of derivatives with potential therapeutic activity. For instance, researchers have explored its use in the synthesis of kinase inhibitors, which are critical targets in oncology and inflammatory diseases.
The structural features of this compound also make it an attractive candidate for studying molecular interactions at the atomic level. Computational chemistry methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to understand how Tert-butyl N-3-(azidomethyl)-4-hydroxyphenylcarbamate interacts with biological targets. These studies have provided insights into the binding affinity and mode of action of potential drug candidates derived from this intermediate.
In addition to its synthetic utility, Tert-butyl N-3-(azidomethyl)-4-hydroxyphenylcarbamate has been investigated for its role in developing new analytical methods. Its distinct spectroscopic properties make it suitable for use as an internal standard or marker in high-resolution mass spectrometry (HRMS) analyses. This capability is particularly important in metabolomics studies, where precise identification and quantification of small molecules are essential.
The development of novel synthetic routes for Tert-butyl N-3-(azidomethyl)-4-hydroxyphenylcarbamate has also been a focus of recent research. Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex molecules efficiently. For example, palladium-catalyzed cross-coupling reactions have been used to introduce various functional groups into the phenyl ring, expanding the library of possible derivatives.
The impact of Tert-butyl N-3-(azidomethyl)-4-hydroxyphenylcarbamate extends beyond academic research; it has practical implications in industrial applications as well. Pharmaceutical companies are increasingly adopting green chemistry principles to develop sustainable synthetic processes. The use of this compound as an intermediate aligns with these principles by providing a versatile building block that can be synthesized under mild conditions with high yields.
The future prospects for Tert-butyl N-3-(azidomethyl)-4-hydroxyphenylcarbamate are promising, given its multifaceted utility in drug discovery and molecular science. As research continues to uncover new applications and synthetic strategies, this compound is likely to remain a cornerstone in the development of innovative therapeutic agents.
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